ω-Agatoxin IVA (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

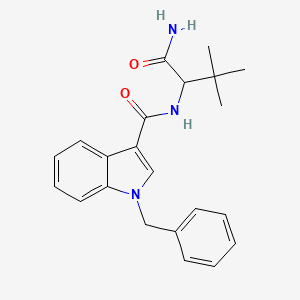

ω-Agatoxin IVA is a natural peptide first isolated from the venom of funnel spiders. It selectively and irreversibly blocks P-type calcium channels (IC50 <1 nM), high voltage-activated channels first discovered in Purkinje cells. ω-Agatoxin IVA also blocks N-type calcium channels at micromolar concentrations.

Applications De Recherche Scientifique

Neurotoxin Effects on Neuronal Networks

ω-Agatoxin IVA impacts neuronal networks differently depending on their origin. In murine frontal cortex and spinal cord-derived neuronal networks, it alters spontaneous action potential firing. This is attributed to its role as a P/Q-type Ca²⁺ channel blocker, influencing presynaptic neurotransmitter release and action potential generation. Notably, spinal cord networks are more sensitive to this toxin than frontal cortex networks (Knaack et al., 2013).

Synthesis and Characterization

ω-Agatoxin IVA has been synthesized through solid-phase and solution procedures. Its structure, including 48 amino acids and 8 cysteine residues, has been studied for insights into its interaction with calcium channels. Specific synthesis methods have been developed, considering the importance of certain residues like tryptophan for binding to channel pores (Najib et al., 1996; Nishio et al., 1993).

Binding Site Localization in Brain

Using biotin-conjugated ω-agatoxin IVA, researchers have identified its binding sites in mouse brain slices, particularly on the somata of various neurons and dendrites of Purkinje cells. This work aids in understanding the spatial distribution of P/Q-type calcium channels in the central nervous system (Nakanishi et al., 1995).

Autonomic Neurotransmission

Studies have shown that ω-agatoxin IVA does not significantly affect autonomic neurotransmission in various animal models, suggesting that P-type Ca²⁺ channels, if present, have a minor role in neurotransmitter release in the peripheral autonomic nervous system (Lundy & Frew, 1994).

Molecular Structure Analysis

The molecular structure of ω-agatoxin IVA has been determined using NMR spectroscopy, revealing a short triple-stranded antiparallel beta-sheet and three loops. This structure provides insights into toxin-channel interactions and the discrimination of different subtypes of calcium channels (Kim et al., 1995).

Excitotoxicity and Neuroprotective Potential

Research indicates that ω-agatoxin IVA does not reduce excitotoxicity induced by various agents in neuron-enriched cerebral cortical cultures. This challenges the notion that inhibitors of glutamate release, like ω-agatoxin IVA, are necessarily neuroprotective (Lustig et al., 1996).

P-Type Calcium Channels in Neurons

ω-Agatoxin IVA has been crucial in elucidating the role of P-type calcium channels in neurons, particularly in the context of neurotransmitter release and synaptic transmission. This research aids in understanding the functional diversity of calcium channels in various neuronal types (Tottene et al., 1996).

Impact on Synaptic Transmission

Research on ω-agatoxin IVA analogs demonstrates their potential in modulating synaptic transmission by affecting P/Q-type voltage-gated calcium channels. Such studies contribute to the development of novel therapeutic agents targeting synaptic transmission (Pringos et al., 2012).

Propriétés

Nom du produit |

ω-Agatoxin IVA (trifluoroacetate salt) |

|---|---|

Formule moléculaire |

C217H360N68O60S10 · CF3COOH |

Poids moléculaire |

5316.3 |

InChI |

InChI=1S/C217H360N68O60S10.C2HF3O2/c1-21-111(11)168-206(337)247-115(15)174(305)254-128(48-28-34-70-219)185(316)268-144(89-167(303)304)193(324)266-141(86-119-59-61-121(289)62-60-119)181(312)246-94-159(293)250-127(55-41-77-236-216(230)231)183(314)271-147-10 |

Clé InChI |

DQSAHIRUVHYDFU-MWIVDHNXSA-N |

SMILES |

[H]N[C@@H](CCCCN)C(N[C@@H](CCCCN)C(N[C@@H](CCCCN)C(N[C@H](C(N[C@]([C@H](CC)C)([H])C(N[C@H](C(N[C@@H](CCCCN)C(N[C@H](C(N[C@H](C(NCC(N[C@@H](CCCNC(N)=N)C(N[C@H](C(N[C@@H](CCCCN)C(N[C@H](C(NCC(NCC(N[C@]([C@@H](C)O)([H])C(N1CCC[C@H]1C(N[C@H](C2=O)CSSC[C@H](N3 |

Synonymes |

ω-Aga IVa; SNX-290 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.